molecular formula C23H29N3O3S B2506654 N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-27-2

N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2506654
CAS No.: 851719-27-2
M. Wt: 427.56
InChI Key: PQRXUALFDGDODL-UHFFFAOYSA-N
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Description

N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an intricate compound known for its wide array of applications in scientific research, including chemistry, biology, medicine, and industry. This compound's unique structure endows it with distinctive chemical and biological properties, making it a subject of interest for various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multi-step process:

  • Formation of the 2-ethylbutanoyl pyrazole derivative: : This starts with the reaction of 2-ethylbutanoic acid with hydrazine, leading to the formation of a hydrazone intermediate, which upon cyclization forms the pyrazole core.

  • Introduction of the o-tolyl group: : This step involves electrophilic substitution on the pyrazole ring, facilitated by o-tolyl halides under base catalysis.

  • Methanesulfonamide linkage: : The final step involves coupling the substituted pyrazole with methanesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

For large-scale production, the process is typically optimized for efficiency and yield. This includes using catalytic amounts of reagents, solvent optimization for higher solubility, and continuous flow reactors to streamline the reactions. Purification steps like recrystallization or column chromatography are also critical in industrial settings to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes a variety of chemical reactions:

  • Oxidation: : It can be oxidized to introduce functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to modify the pyrazole ring or reduce the ketone groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly on the phenyl and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various halides, acids, or bases under appropriate solvents and temperature conditions.

Major Products Formed

Depending on the reaction conditions and reagents, the major products can vary widely. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully or partially reduced pyrazole derivatives. Substitution reactions typically yield various functionalized phenyl or pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a catalyst in certain reactions.

Biology

In biological research, its unique structural features make it useful for probing biochemical pathways and mechanisms.

Medicine

Medicinally, it shows potential in drug design due to its ability to interact with specific biological targets.

Industry

Industrially, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

Molecular Targets

The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems.

Pathways Involved

Key pathways include inhibition of certain enzymatic activities and modulation of receptor signaling pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and methanesulfonamide-linked molecules.

Uniqueness

What sets N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its unique combination of the pyrazole ring with the methanesulfonamide group, enhancing its versatility and functionality in both chemical and biological contexts.

List of Similar Compounds

  • 3-ethyl-2-methoxyphenyl-5-pyrazolylmethanesulfonamide

  • 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl methanesulfonamide

That's the broad overview of this fascinating compound. Anything else you want to dive deeper into?

Properties

IUPAC Name

N-[3-[2-(2-ethylbutanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(20-13-8-7-10-16(20)3)15-21(24-26)18-11-9-12-19(14-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRXUALFDGDODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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